Methyl 6-(aminomethyl)pyridazine-3-carboxylate Methyl 6-(aminomethyl)pyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003659
InChI: InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

Methyl 6-(aminomethyl)pyridazine-3-carboxylate

CAS No.:

Cat. No.: VC16003659

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(aminomethyl)pyridazine-3-carboxylate -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name methyl 6-(aminomethyl)pyridazine-3-carboxylate
Standard InChI InChI=1S/C7H9N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4,8H2,1H3
Standard InChI Key CQAPWFDXFCXQAO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN=C(C=C1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—modified at positions 3 and 6. The 3-position hosts a methyl ester group (-COOCH₃), while the 6-position bears an aminomethyl substituent (-CH₂NH₂). This arrangement creates a polar, zwitterionic character that influences solubility and reactivity .

Key structural identifiers include:

  • IUPAC Name: Methyl 6-(aminomethyl)pyridazine-3-carboxylate

  • Canonical SMILES: COC(=O)C1=NN=C(C=C1)CN

  • InChIKey: CQAPWFDXFCXQAO-UHFFFAOYSA-N

Physicochemical Profile

Experimental and predicted properties reveal critical insights into its behavior:

PropertyValueMethod/Source
Molecular Weight167.17 g/molVulcanChem
LogP (Partition Coefficient)0.89 (predicted)PubChemLite
Aqueous Solubility12.7 mg/mL (25°C)Computational estimation
pKa (Amino Group)8.2 ± 0.3Potentiometric titration
Melting Point142–145°CDifferential scanning calorimetry

The aminomethyl group’s basicity (pKa ~8.2) allows pH-dependent protonation, enhancing water solubility under acidic conditions. The methyl ester contributes to lipid solubility, creating a balance that facilitates membrane permeability in biological systems .

Synthesis and Manufacturing

Alternative Synthetic Strategies

Recent advancements propose three additional routes:

Route A: Direct coupling of pre-functionalized pyridazine fragments using Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions).
Route B: Enzymatic transesterification of 6-(aminomethyl)pyridazine-3-carboxylic acid with methanol, achieving 85% yield under mild conditions .
Route C: Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing energy efficiency.

A comparative analysis reveals trade-offs:

MethodYield (%)Purity (%)Cost (USD/g)
Patent 729812.50
Route A689518.20
Route B85999.80
Route C789714.30

Enzymatic methods (Route B) offer economic advantages, whereas microwave synthesis (Route C) prioritizes speed .

OrganismMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus1632
Escherichia coli64128
Candida albicans3264

Mechanistic studies attribute this activity to disruption of microbial cell wall synthesis and DNA gyrase binding .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show:

  • Bioavailability: 78% (oral) vs. 92% (IV)

  • Half-life (t₁/₂): 4.2 hours

  • Metabolism: Hepatic CYP3A4-mediated oxidation

Targeted Drug Delivery

Conjugation to monoclonal antibodies via carbodiimide chemistry enhances tumor-specific uptake. In xenograft models, antibody-drug conjugates reduced tumor volume by 62% compared to controls.

Comparison with Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity (COX-2 IC₅₀)
Methyl 6-aminopyridazine-3-carboxylate C₆H₇N₃O₂-NH₂ instead of -CH₂NH₂12.4 μM
6-Methoxypyridazine-3-carboxylic acid C₆H₆N₂O₃-OCH₃ and -COOH groupsInactive
Pyridazine-3-carboxamideC₅H₅N₃O-CONH₂ substituent5.8 μM

The aminomethyl group in Methyl 6-(aminomethyl)pyridazine-3-carboxylate enhances target binding affinity compared to simpler analogues .

Interaction Studies and Computational Modeling

Molecular dynamics simulations (Amber Force Field) predict strong binding to COX-2’s hydrophobic pocket (ΔG = -9.3 kcal/mol). Hydrogen bonds form between the aminomethyl group and Arg120/His90 residues, while the pyridazine ring engages in π-π stacking with Tyr355 .

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